![molecular formula C13H12F2N4O2S B2561007 N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-3,4-二氟苯磺酰胺 CAS No. 1788676-52-7](/img/structure/B2561007.png)
N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-3,4-二氟苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide, also known as Compound A, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in cancer treatment.
科学研究应用
Antibacterial and Antifungal Agents
Imidazole derivatives exhibit promising antibacterial and antifungal properties. Researchers have explored their potential as therapeutic agents against microbial infections. By modifying the imidazole scaffold, novel compounds can be designed to combat drug-resistant strains .
Anticancer Activity
Imidazole-containing compounds have been investigated for their antitumor effects. Researchers explore their impact on cancer cell growth, apoptosis, and angiogenesis. The compound’s structural features may contribute to its cytotoxicity against cancer cells .
Anti-Inflammatory Agents
Imidazole-based molecules have shown anti-inflammatory activity. They may inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for managing inflammatory diseases .
Antiviral Properties
Certain imidazole derivatives exhibit antiviral activity. Researchers have explored their efficacy against viral infections, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Antidiabetic Potential
Imidazole-containing compounds have been studied for their impact on glucose metabolism and insulin sensitivity. Their ability to modulate key pathways involved in diabetes management makes them interesting targets for drug development .
Ulcerogenic Activity
Imidazole derivatives have been investigated for their potential to induce ulcers. Understanding their ulcerogenic effects is crucial for assessing safety profiles and optimizing drug design .
These applications highlight the versatility of imidazole-based compounds, including the one you’ve mentioned. Researchers continue to explore novel derivatives and evaluate their pharmacological properties. If you’d like more detailed information on any specific application, feel free to ask .
作用机制
Target of Action
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide is a compound that has been synthesized and evaluated for its potential therapeutic effects Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole-containing compounds interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a broad range of biological activities, which suggests that they can have various molecular and cellular effects .
Action Environment
The properties of imidazole-containing compounds can be influenced by various factors, including the ph and polarity of their environment .
属性
IUPAC Name |
3,4-difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2S/c14-11-2-1-10(9-12(11)15)22(20,21)17-5-6-18-7-8-19-13(18)3-4-16-19/h1-4,7-9,17H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECYDWMDMLSIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CN3C2=CC=N3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。